molecular formula C6H9Cl2N5 B13508506 1-{[1,2,4]Triazolo[4,3-a]pyrazin-6-yl}methanamine dihydrochloride

1-{[1,2,4]Triazolo[4,3-a]pyrazin-6-yl}methanamine dihydrochloride

Cat. No.: B13508506
M. Wt: 222.07 g/mol
InChI Key: SOPKESZSQZGEDY-UHFFFAOYSA-N
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Description

1-{[1,2,4]Triazolo[4,3-a]pyrazin-6-yl}methanamine dihydrochloride is a chemical compound that has garnered significant interest in various scientific fields This compound is characterized by its unique triazolo-pyrazine structure, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,2,4]Triazolo[4,3-a]pyrazin-6-yl}methanamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,4-triazole with pyrazine derivatives in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 1-{[1,2,4]Triazolo[4,3-a]pyrazin-6-yl}methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the triazolo-pyrazine ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Various nucleophiles, such as amines or halides, can be used under basic or acidic conditions to introduce new functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-{[1,2,4]Triazolo[4,3-a]pyrazin-6-yl}methanamine dihydrochloride has a broad spectrum of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential as a biochemical probe to investigate cellular pathways and molecular interactions.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{[1,2,4]Triazolo[4,3-a]pyrazin-6-yl}methanamine dihydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it could inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)piperazine
  • 2-Fluorodeschloroketamine
  • Vorapaxar

Comparison: Compared to these similar compounds, 1-{[1,2,4]Triazolo[4,3-a]pyrazin-6-yl}methanamine dihydrochloride stands out due to its unique triazolo-pyrazine structure, which imparts distinct chemical reactivity and biological activity. While compounds like 1-(4-Fluorophenyl)piperazine and 2-Fluorodeschloroketamine have their own specific applications, the triazolo-pyrazine derivative offers a broader range of functionalization possibilities and potential therapeutic uses .

Biological Activity

1-{[1,2,4]Triazolo[4,3-a]pyrazin-6-yl}methanamine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its unique triazolo-pyrazine structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C6H8Cl2N6
  • Molecular Weight : 222.07 g/mol
  • IUPAC Name : [1,2,4]triazolo[4,3-a]pyrazin-6-ylmethanamine; dihydrochloride
  • Canonical SMILES : C1=C(N=CC2=NN=CN21)CN.Cl.Cl

Research indicates that this compound interacts with specific molecular targets within cells. These interactions may modulate enzyme or receptor functions, leading to alterations in metabolic processes or signal transduction pathways. Notably, compounds with similar structures have demonstrated the ability to inhibit specific kinases involved in cancer progression and inflammation.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Inhibition of c-Met Kinase : Compounds derived from this scaffold have shown significant inhibition of c-Met kinase activity. For instance, a related compound exhibited an IC50 value of 48 nM against c-Met kinase and demonstrated potent anti-tumor activity across various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.15 to 2.85 μM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In comparative studies with commercial antibiotics, it exhibited high antibacterial and antifungal activities . The mechanism is thought to involve disruption of bacterial enzyme function.

Study on Structural Analogues

A study conducted by researchers focused on the synthesis and biological evaluation of various derivatives of triazolo-pyrazine compounds. It was found that modifications at specific positions on the triazole ring significantly influenced biological activity. For example:

CompoundTargetIC50 Value
22ic-Met48 nM
22jA5490.83 μM
22kMCF-70.15 μM
22lHeLa2.85 μM

This data underscores the importance of structural optimization for enhancing biological activity .

Mechanistic Studies

Mechanistic studies involving fluorescence staining and cell cycle assays have revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways. This was evidenced by increased Annexin V-FITC staining in treated cells compared to controls .

Properties

Molecular Formula

C6H9Cl2N5

Molecular Weight

222.07 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-a]pyrazin-6-ylmethanamine;dihydrochloride

InChI

InChI=1S/C6H7N5.2ClH/c7-1-5-3-11-4-9-10-6(11)2-8-5;;/h2-4H,1,7H2;2*1H

InChI Key

SOPKESZSQZGEDY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC2=NN=CN21)CN.Cl.Cl

Origin of Product

United States

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